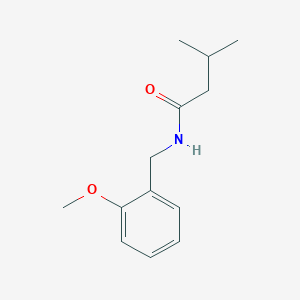![molecular formula C20H28N2O2 B5886665 1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide](/img/structure/B5886665.png)
1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes cyclopentane rings and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the methyl group: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the amide bond: This involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclopentane: An organic compound with a similar cyclopentane ring structure.
Cyclopentene: Another related compound with a cyclopentane ring but different functional groups.
Uniqueness
1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-19(11-3-4-12-19)17(23)21-15-7-9-16(10-8-15)22-18(24)20(2)13-5-6-14-20/h7-10H,3-6,11-14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPULDVULKZXBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3(CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)


![Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]-](/img/structure/B5886626.png)

![[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate](/img/structure/B5886630.png)
![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)




